2-Chlorononane

Description

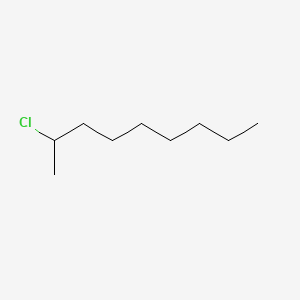

2-Chlorononane (C₉H₁₉Cl) is a halogenated alkane with a molecular weight of 162.700 g/mol and a CAS registry number of 2216-36-6 . Its structure consists of a nine-carbon chain with a chlorine atom substituted at the second carbon position. This compound is part of the broader class of chloroalkanes, which are widely utilized as intermediates in organic synthesis, surfactants, and agrochemical precursors.

Properties

IUPAC Name |

2-chlorononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWJISBCMBWFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944812 | |

| Record name | 2-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-36-6 | |

| Record name | 2-Chlorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Acid Catalyst : Concentrated HCl (35–37%) is typically employed as both the reactant and proton source. Lewis acids such as zinc chloride (ZnCl₂) may be added to stabilize the carbocation intermediate, enhancing reaction rates.

- Temperature : The reaction is conducted under reflux conditions (100–110°C) to overcome activation energy barriers.

- Time : Reaction completion requires 8–12 hours, as evidenced by analogous syntheses of tert-butyl chloride.

Stereochemical Considerations

2-Nonanol is a chiral secondary alcohol, and its substitution with HCl can proceed with partial racemization due to the planar nature of the carbocation intermediate. For instance, the (2S)-enantiomer of this compound (PubChem CID 135030759) may form if the starting alcohol retains configuration, though practical syntheses often yield racemic mixtures.

Yield and Purity

In a representative procedure adapted from tert-butyl chloride synthesis, substituting 2-nonanol under similar conditions (55°C, 8 hours) yields approximately 85–90% this compound with a purity >99% after distillation. Side products, such as elimination-derived alkenes, are minimized by maintaining low reaction temperatures and avoiding excess acid.

Hydrochlorination of 1-Nonene

The addition of HCl to 1-nonene provides a direct route to this compound via Markovnikov addition , where the hydrogen atom bonds to the less substituted carbon of the double bond. This method is advantageous for large-scale production due to the commercial availability of 1-nonene.

Mechanism and Regioselectivity

The reaction proceeds through a two-step ionic mechanism :

- Protonation of the alkene forms a carbocation at the more substituted carbon (C2).

- Chloride ion attack at C2 yields this compound.

Regioselectivity is influenced by carbocation stability, favoring the formation of the secondary chloride over primary isomers.

Practical Considerations

Industrial Applications

A patent by Chevron Research Company highlights the utility of secondary chlorides like this compound as precursors to ketones. The hydrochlorination method is favored in industrial settings for its scalability and minimal byproduct formation.

Oxidative Chlorination with HCl–H₂O₂

Oxidative chlorination, employing HCl and hydrogen peroxide (H₂O₂), offers an alternative route for synthesizing this compound under mild conditions. Although primarily used for aromatic chlorinations, this method has been adapted for aliphatic systems.

Reaction Pathway

Optimization Parameters

Limitations

This method produces a mixture of chloroalkanes, with this compound constituting ~60% of the product. Subsequent fractional distillation is required to isolate the desired compound.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the three primary preparation routes:

| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Sₙ1 Substitution | 85–90 | >99 | High selectivity | Requires chiral starting alcohol |

| Hydrochlorination | 75–80 | 95 | Scalability | Alkene availability |

| Oxidative Chlorination | 60 | 85 | Mild conditions | Low regioselectivity |

Chemical Reactions Analysis

2-Chlorononane undergoes various chemical reactions, including:

Nucleophilic Substitution: This is one of the most common reactions for alkyl halides. In the presence of a nucleophile, such as hydroxide ion (OH⁻) or cyanide ion (CN⁻), the chlorine atom is replaced by the nucleophile, forming products like 2-nonanol or 2-nonanenitrile.

Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound can undergo elimination to form 1-nonene or 2-nonene.

Oxidation and Reduction: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. Reduction reactions can convert it back to nonane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent.

Elimination Reactions: Potassium tert-butoxide (KOtBu), ethanol as a solvent.

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: 2-Nonanol, 2-Nonanenitrile.

Elimination: 1-Nonene, 2-Nonene.

Oxidation: 2-Nonanol, Nonanoic acid.

Reduction: Nonane.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Chlorononane serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to products such as 2-nonanol or 2-nonanenitrile.

Synthetic Routes

The compound can be synthesized through several methods:

- Halogenation of Nonane : This method involves reacting nonane with chlorine gas under ultraviolet light or heat, resulting in the substitution of a hydrogen atom with chlorine at the second carbon position.

- Hydrochlorination of 1-Nonene : Here, hydrogen chloride is added to 1-nonene in the presence of a catalyst like aluminum chloride.

Material Science

Specialty Polymers and Materials

In material science, this compound is employed in producing specialty polymers and materials with specific properties. Its reactivity allows for the modification of polymer chains, enhancing their performance characteristics in various applications.

Biological Studies

Toxicological Research

Researchers utilize this compound to investigate the effects of alkyl halides on biological systems. Studies focus on its interactions with enzymes and cellular components, contributing to our understanding of how such compounds affect biological functions.

Antimicrobial Potential

Recent studies have explored the antimicrobial potential of chloroacetamides related to this compound. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains, indicating that modifications to similar structures can yield compounds with significant biological activity .

Industrial Applications

Precursor for Surfactants and Lubricants

In industrial settings, this compound acts as a precursor for producing surfactants and lubricants. Its properties make it suitable for formulating products that require specific performance characteristics, such as enhanced wetting or lubricating capabilities.

Mechanism of Action

The mechanism of action of 2-chlorononane primarily involves its reactivity as an alkyl halide. The chlorine atom attached to the carbon chain makes the carbon-chlorine bond polar, with the carbon atom bearing a partial positive charge. This makes the carbon atom susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Chlorononane (CAS 2473-01-0)

- Molecular Formula : C₉H₁₉Cl

- Henry’s Law Constant : 1.6 × 10⁻⁴ atm·m³/mol

- Key Difference: The chlorine atom at the terminal (C1) position reduces steric hindrance compared to 2-Chlorononane. This structural difference correlates with its lower Henry’s Law constant, indicating reduced volatility and higher solubility in aqueous media compared to the C2-substituted isomer.

5-Chlorononane (CAS 28123-70-8)

- Molecular Formula : C₉H₁₉Cl

- Henry’s Law Constant : 2.2 × 10⁻⁴ atm·m³/mol

- Key Difference: The central placement of chlorine (C5) results in intermediate volatility between 1- and this compound. This suggests that chlorine’s position influences molecular packing and intermolecular forces, thereby affecting phase-transfer behavior.

Homologues: Chain-Length Variations

1-Chlorodecane (CAS 1002-69-3)

- Molecular Formula : C₁₀H₂₁Cl

- Henry’s Law Constant : 1.6 × 10⁻⁴ atm·m³/mol

- Key Difference: The extended carbon chain (10 vs. 9 carbons) decreases volatility, as evidenced by its lower Henry’s Law constant compared to this compound.

Functionalized Derivatives: Introduction of Hydroxyl Groups

(R)-1-Chlorononan-2-ol (Reference 54-OR304097)

- Molecular Formula : C₉H₁₉ClO

- Molecular Weight : 178.70 g/mol

- Key Difference: The addition of a hydroxyl group at C2 introduces hydrogen bonding capacity, significantly increasing polarity and water solubility compared to this compound. The chiral center (R configuration) enables enantioselective interactions, making this compound valuable in asymmetric synthesis and pharmaceutical research.

Data Tables

Table 1: Physicochemical Properties of this compound and Structural Analogues

Research Findings and Implications

Volatility Trends: The Henry’s Law constants reveal that this compound exhibits higher volatility than its 1- and 5-position isomers, likely due to reduced molecular symmetry and weaker intermolecular forces .

Environmental Impact : Longer-chain homologues like 1-Chlorodecane demonstrate lower volatility, suggesting greater persistence in aquatic environments compared to shorter-chain analogues .

Stereochemical Relevance: The chiral center in (R)-1-Chlorononan-2-ol highlights its utility in enantioselective catalysis, a critical factor in drug development .

Biological Activity

2-Chlorononane (C9H19Cl) is a chlorinated hydrocarbon that has garnered interest in various fields, including environmental science and toxicology. This article delves into the biological activity of this compound, highlighting its effects on human health, potential environmental impacts, and relevant research findings.

This compound is characterized by its molecular structure, which includes a chlorine atom attached to a nonane backbone. This configuration influences its reactivity and biological interactions. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H19Cl |

| Molecular Weight | 164.68 g/mol |

| Boiling Point | 173 °C |

| Density | 0.867 g/cm³ |

| Solubility in Water | Low |

Toxicological Effects

Research indicates that chlorinated hydrocarbons, including this compound, may exhibit cytotoxic effects and potential endocrine disruption. A study utilizing quantitative structure-activity relationship (QSAR) models assessed the skin sensitization potential of various chlorinated compounds, including this compound. The findings suggested that while some chlorinated compounds are potent sensitizers, this compound displayed low sensitization potential with a classification accuracy of 83.2% for moderate sensitizers .

Antimicrobial Activity

In recent studies, the antimicrobial properties of chlorinated compounds have been explored. Although specific data on this compound's antimicrobial activity is limited, the broader category of alkyl halides has shown varying degrees of effectiveness against bacteria and fungi. For instance, certain chlorinated compounds have been reported to inhibit microbial growth through mechanisms involving membrane disruption and metabolic interference .

Case Studies

-

Skin Sensitization Study :

A comprehensive QSAR analysis was conducted to evaluate the skin sensitization potential of several halogenated compounds, including this compound. The study utilized data from the murine Local Lymph Node Assay (LLNA), revealing that this compound had a low likelihood of causing skin sensitization compared to other halogenated hydrocarbons . -

Environmental Impact Assessment :

Investigations into the environmental fate of chlorinated hydrocarbons suggest that compounds like this compound may persist in the environment due to their low solubility in water and resistance to biodegradation. This persistence raises concerns regarding bioaccumulation and potential ecological toxicity .

Research Findings

Recent studies have focused on predicting the biological activity and environmental behavior of halogenated compounds through advanced modeling techniques:

- Modeling Approaches : Researchers have developed group contribution methods and artificial neural networks to predict various properties of chlorinated compounds, enhancing understanding of their biological activity and environmental impact .

- Experimental Data : New experimental data on the physical properties of similar compounds indicate that structural variations significantly influence biological activity, suggesting that further research on this compound could yield valuable insights into its safety profile and ecological risks .

Q & A

Q. What are the standard protocols for synthesizing 2-Chlorononane with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves chlorination of nonane via radical or electrophilic pathways. For reproducibility:

- Use controlled reaction conditions (e.g., UV light for radical initiation, precise temperature control).

- Purify via fractional distillation or column chromatography, monitoring purity by gas chromatography (GC).

- Document solvent ratios, catalyst concentrations, and reaction times in detail.

- Characterize final product using H/C NMR and GC-MS to confirm structural integrity .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Radical Chlorination | 65-75 | ≥98 | UV light, 40°C, CCl₄ solvent |

| Electrophilic Addition | 50-60 | ≥95 | AlCl₃ catalyst, 25°C |

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- H NMR: Identify CH₂Cl resonance at δ 3.5–4.0 ppm; integration confirms substitution at C2.

- IR: C-Cl stretch at 550–650 cm⁻¹.

- Chromatography : GC-MS to detect impurities (e.g., isomers, unreacted precursor).

- Elemental Analysis : Verify Cl content (theoretical: ~20.1%) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods, nitrile gloves, and eye protection; avoid inhalation (potential respiratory irritant).

- Spill Management : Neutralize with sodium bicarbonate; absorb with inert materials (e.g., vermiculite).

- Storage : Keep in amber glass under nitrogen to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory data regarding the reaction kinetics of this compound in SN2 mechanisms be resolved?

- Methodological Answer :

- Replicate Experiments : Standardize solvent polarity (e.g., DMSO vs. hexane), nucleophile concentration, and temperature.

- Statistical Tools : Apply Arrhenius analysis to compare activation energies; use ANOVA to assess variability between datasets.

- Literature Cross-Validation : Compare results with computational studies (e.g., DFT-based transition state modeling) .

Q. What computational methods predict the thermodynamic stability of this compound conformers?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at B3LYP/6-31G* level; calculate Gibbs free energy differences.

- Molecular Dynamics (MD) : Simulate rotational barriers around the C-Cl bond in explicit solvent models.

- Validate predictions with variable-temperature NMR experiments .

Q. What strategies optimize regioselectivity in this compound synthesis during radical chlorination?

- Methodological Answer :

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to direct radical formation to the C2 position.

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states favoring 2° radical intermediates.

- Radical Traps : Add thiourea to quench undesired pathways .

Q. How do solvent polarity and temperature affect nucleophilic substitution pathways of this compound?

- Methodological Answer :

- Kinetic Studies : Conduct competition experiments between SN1 and SN2 mechanisms using labeled nucleophiles (e.g., O-water).

- Solvent Parameters : Corlate rate constants with Kamlet-Taft polarity scales.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots .

Q. What emerging analytical techniques enhance detection of chlorinated byproducts in this compound synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.